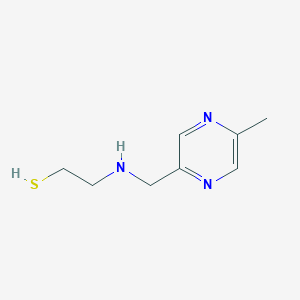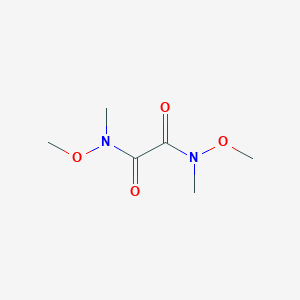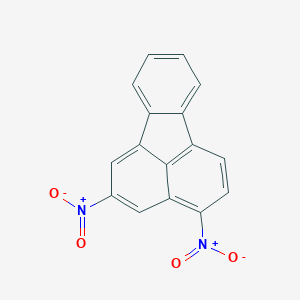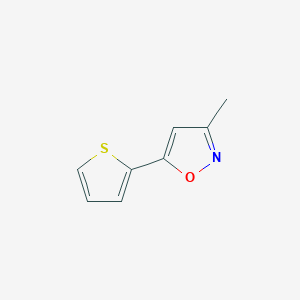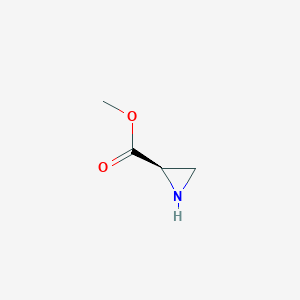
16-Oxokahweol
Descripción general
Descripción
16-Oxokahweol is a synthetic diterpene and a derivative of kahweol. It is known for its ability to increase cytosolic glutathione S-transferase activity and acid-soluble sulfhydryl levels in mouse liver and small bowel mucosa . This compound has a molecular formula of C19H22O2 and a molecular weight of 282.38 .
Aplicaciones Científicas De Investigación
16-Oxokahweol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diterpenes and their derivatives.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in modulating enzyme activity and its potential anti-cancer properties.
Mecanismo De Acción
Target of Action
16-Oxokahweol is a synthetic diterpene and derivative of kahweol . Its primary target is the enzyme glutathione S-transferase (GST) . GST plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
this compound interacts with GST, inducing its activity . This interaction enhances the ability of GST to conjugate harmful compounds with glutathione, facilitating their removal from the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutathione metabolic pathway . By increasing GST activity, this compound enhances the conjugation of harmful compounds with glutathione, leading to their detoxification . This can have downstream effects on various processes, including oxidative stress and inflammation.
Result of Action
The primary molecular effect of this compound’s action is the increased activity of GST . This leads to enhanced detoxification of harmful compounds, potentially protecting cells from damage . On a cellular level, this can result in decreased oxidative stress and inflammation .
Análisis Bioquímico
Biochemical Properties
16-Oxokahweol has been found to interact with certain enzymes and proteins within the body. Specifically, it increases cytosolic glutathione S-transferase (GST) activity and acid-soluble sulfhydryl levels in mouse liver and small bowel mucosa . These interactions suggest that this compound may play a role in biochemical reactions involving these biomolecules.
Cellular Effects
The effects of this compound on cells are primarily related to its influence on GST activity and sulfhydryl levels
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with GST and other biomolecules It may bind to these molecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Métodos De Preparación
16-Oxokahweol is synthesized through a series of chemical reactions starting from kahweol. The synthetic route involves the oxidation of kahweol to introduce the oxo group at the 16th position. The reaction conditions typically include the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled temperature and pH conditions
Análisis De Reacciones Químicas
16-Oxokahweol undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxo group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
16-Oxokahweol is similar to other diterpenes such as kahweol and cafestol. it is unique in its specific structural modification, which introduces an oxo group at the 16th position. This modification enhances its ability to increase glutathione S-transferase activity compared to its parent compound, kahweol . Other similar compounds include:
Kahweol: A diterpene found in coffee with similar but less potent effects on enzyme activity.
Propiedades
IUPAC Name |
12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h5-7,9,12,14,17H,2-4,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHATORLUREVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103258 | |
| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108664-99-9 | |
| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108664-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3bS,5aS,8R,10aR,10bS)-3b,4,5,8,9,10,10a,10b-Octahydro-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


